molecular formula C8H14O2 B2690866 2-Methyl-2-(oxiran-2-ylmethyl)oxolane CAS No. 2253629-71-7

2-Methyl-2-(oxiran-2-ylmethyl)oxolane

Cat. No.: B2690866
CAS No.: 2253629-71-7
M. Wt: 142.198
InChI Key: LKTUCFNODJWKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(oxiran-2-ylmethyl)oxolane is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is also known by its IUPAC name, 2-methyl-2-(oxiran-2-ylmethyl)tetrahydrofuran . This compound is characterized by the presence of an oxirane (epoxide) ring and a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-methyl-2-(hydroxyethyl)tetrahydrofuran using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxiran-2-ylmethyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Scientific Research Applications

2-Methyl-2-(oxiran-2-ylmethyl)oxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane involves the reactivity of its oxirane and tetrahydrofuran rings. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including ring-opening reactions and substitutions . The tetrahydrofuran ring provides stability and can participate in additional reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(oxiran-2-ylmethyl)oxolane is unique due to the presence of both an oxirane and a tetrahydrofuran ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and stability balance make it particularly useful in the development of new materials and bioactive compounds .

Properties

IUPAC Name

2-methyl-2-(oxiran-2-ylmethyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(3-2-4-10-8)5-7-6-9-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUCFNODJWKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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